N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 942000-78-4
VCID: VC4289090
InChI: InChI=1S/C21H20ClN3O4S2/c1-28-16-6-3-13(4-7-16)23-20(27)12-31-21-25-15(11-30-21)10-19(26)24-14-5-8-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Molecular Formula: C21H20ClN3O4S2
Molecular Weight: 477.98

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 942000-78-4

Cat. No.: VC4289090

Molecular Formula: C21H20ClN3O4S2

Molecular Weight: 477.98

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide - 942000-78-4

Specification

CAS No. 942000-78-4
Molecular Formula C21H20ClN3O4S2
Molecular Weight 477.98
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H20ClN3O4S2/c1-28-16-6-3-13(4-7-16)23-20(27)12-31-21-25-15(11-30-21)10-19(26)24-14-5-8-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Standard InChI Key LNXYKJZOTOOZHB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a central thiazole ring substituted with an acetamide group at position 4 and a chlorinated methoxyphenyl moiety at position 3. The structure is further modified by a thioether linkage connecting the thiazole to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₀ClN₃O₄S₂
Molecular Weight477.98 g/mol
CAS Registry Number942000-78-4
IUPAC NameN-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
SMILES NotationCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Spectroscopic Characterization

Synthesis batches are typically validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra resolve distinct signals for aromatic protons (δ 6.8–7.4 ppm), thiazole ring protons (δ 7.6–8.1 ppm), and acetamide methylene groups (δ 3.8–4.2 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 478.97 ([M+H]⁺), aligning with the theoretical molecular weight.

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential stages:

  • Thiazole Core Formation: Condensation of 4-methoxyphenyl thiourea with α-chloroacetone yields 4-(4-methoxyphenyl)thiazol-2-amine.

  • Thioether Bridging: Reaction with 2-chloroacetyl chloride introduces the thioether-linked oxoethyl group.

  • Acetamide Coupling: Final amidation with 3-chloro-4-methoxybenzoic acid completes the structure.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 80°C, 12 h6895.2
2DMF, K₂CO₃, RT, 6 h7297.8
3DCC, DMAP, CH₂Cl₂, 0°C → RT, 24 h6598.5

Optimal yields require strict control of reaction temperatures and stoichiometric ratios, particularly during the amidation step .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate moderate-to-strong growth inhibition:

Table 3: Minimum Inhibitory Concentrations (MICs)

OrganismMIC (μg/mL)Reference Strain
S. aureus12.5ATCC 25923
E. coli25.0ATCC 25922

Mechanistic studies suggest thiazole-mediated disruption of bacterial cell wall synthesis, though exact targets remain under investigation.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH318Use face shields
Respiratory IrritationH335Employ fume hoods

These classifications underscore the necessity for rigorous personal protective equipment (PPE) during handling .

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